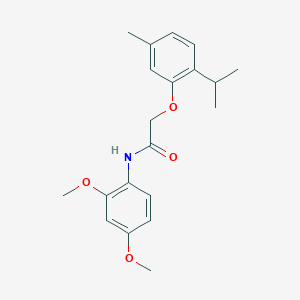

![molecular formula C17H21N3OS B5521162 N-甲基-4-[(3-甲基-3-苯基哌啶-1-基)羰基]-1,3-噻唑-2-胺](/img/structure/B5521162.png)

N-甲基-4-[(3-甲基-3-苯基哌啶-1-基)羰基]-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives, closely related to the compound , involves cyclization reactions, often catalyzed by metal ions such as manganese(II) nitrate. These processes typically involve the formation of thiadiazole rings through the cyclization of substituted thiosemicarbazide or thiohydrazide in the presence of metal catalysts, leading to the loss of water or hydrogen sulfide and the formation of thiadiazole derivatives (Dani et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) studies, is fundamental in understanding the geometric parameters and stability of thiazole derivatives. These analyses reveal the stabilization of molecular structures through intramolecular and intermolecular hydrogen bonding, with DFT calculations providing insights into the electronic transitions and stability indicated by the HOMO and LUMO energy levels (Dani et al., 2013).

Chemical Reactions and Properties

Thiazole derivatives undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition of azides and thiones, leading to N-thiazolylidenamines. These reactions are crucial for the functionalization and further derivatization of thiazole cores, providing pathways to explore a wide range of chemical properties and reactivities (Pekcan & Heimgartner, 1988).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystalline structures, can be characterized through various spectroscopic and crystallographic techniques. X-ray diffraction studies provide detailed insights into the crystalline structure and molecular geometry, which are essential for understanding the physical properties and stability of these compounds (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including their reactivity, stability, and interaction with various reagents, are influenced by their molecular structure. Studies on proton tautomerism and stereoisomerism provide valuable information on the dynamic chemical behavior of thiazole compounds, shedding light on their potential applications and reactivity patterns (Pyrih et al., 2023).

科学研究应用

催化应用

利用CO2作为碳源,对胺进行催化N-甲酰化和N-甲基化,对于合成药物和天然产物至关重要。源自维生素B1的噻唑鎓卡宾基催化剂,使用聚甲基氢硅氧烷(PMHS)作为还原剂,在环境条件下表现出有效性。这些催化剂提供了一种可持续的方法,通过将CO2有效地结合到有价值的化合物中(Das等人,2016)。

放射性同位素标记

与N-甲基-4-[(3-甲基-3-苯基哌啶-1-基)羰基]-1,3-噻唑-2-胺相关的化合物的碳-14标记衍生物已被合成,用作放射性示踪剂。这些标记化合物在研究代谢、残留和环境行为方面至关重要,采用放射性同位素示踪技术(杨等人,2018)。

染料合成及应用

以4-苯基-2-氨基噻唑为核心结构,合成了新型双杂芳基偶氮染料,并对其进行了表征。这些染料表现出溶剂变色行为,并用作涤纶织物上的分散染料,显示出显着的牢度性能。该研究探索了与杂环和取代基有关的显色特性,为材料科学和纺织工程领域做出了贡献(Modi & Patel,2013)。

生物活性和药物开发

新型吖啶衍生物的合成和研究,包括与N-甲基-4-[(3-甲基-3-苯基哌啶-1-基)羰基]-1,3-噻唑-2-胺相关的结构,揭示了抗炎和镇痛活性。对这些衍生物的生物活性进行了评估,为开发新的抗炎和镇痛剂提供了见解(Kothamunireddy & Galla,2021)。

环境和分析化学

在环境和分析化学中,N-甲基-4-[(3-甲基-3-苯基哌啶-1-基)羰基]-1,3-噻唑-2-胺衍生物在开发新的荧光和比色pH探针中发挥着作用。这些探针具有高水溶性和显着的斯托克斯位移,适用于各种应用中的实时pH传感,包括细胞内pH成像(Diana等人,2020)。

作用机制

未来方向

属性

IUPAC Name |

[2-(methylamino)-1,3-thiazol-4-yl]-(3-methyl-3-phenylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-17(13-7-4-3-5-8-13)9-6-10-20(12-17)15(21)14-11-22-16(18-2)19-14/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCQBHPBUBAOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CSC(=N2)NC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)

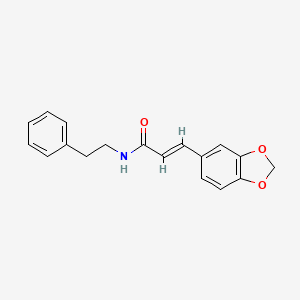

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)